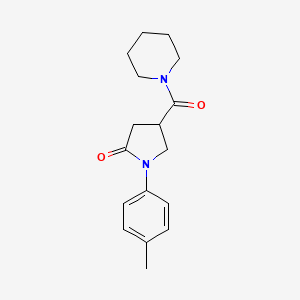
N-(3,4-dichlorophenyl)-N'-(3-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(3-methoxybenzyl)urea (DCMU) is a herbicide that is widely used in agricultural practices to control weed growth. It is also known as diuron and is classified as a substituted urea herbicide. DCMU is a white, crystalline solid that is sparingly soluble in water. It is an effective herbicide that is used to control weeds in crops such as cotton, sugarcane, and citrus fruits.
Mecanismo De Acción
DCMU works by inhibiting photosynthesis in plants and algae. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By binding to the D1 protein, DCMU blocks the transfer of electrons from the water-splitting complex to the photosystem II complex, which leads to a disruption of the photosynthetic process.
Biochemical and Physiological Effects:
DCMU has been found to have several biochemical and physiological effects on plants and algae. It inhibits the production of ATP and NADPH, which are essential for the energy requirements of photosynthesis. DCMU also disrupts the electron transport chain, leading to a buildup of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMU is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a useful tool for researchers studying photosynthesis and the effects of herbicides on plant and algal growth. However, DCMU has limitations in lab experiments as it can be toxic to some organisms at high concentrations. It is important to use caution when handling DCMU and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on DCMU. One area of research is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU in algae control. DCMU has been found to be effective in reducing algal growth, and further research could lead to the development of new methods for controlling algal blooms. Additionally, research could focus on the effects of DCMU on non-target organisms and the environment, as well as the development of new methods for monitoring DCMU levels in the environment.
Métodos De Síntesis
DCMU is synthesized by reacting 3,4-dichloroaniline with 3-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with phosgene to form DCMU. The synthesis of DCMU is a complex process that involves several steps and requires skilled personnel to carry out.
Aplicaciones Científicas De Investigación
DCMU has been extensively studied for its herbicidal properties. It is used to control weed growth in a variety of crops and has been found to be effective in reducing weed populations. DCMU has also been studied for its potential use in algae control. It has been found to inhibit photosynthesis in algae, leading to a reduction in algal growth.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-4-2-3-10(7-12)9-18-15(20)19-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYTYFLLLMWANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)



![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)